molecular formula C5H10ClN3O B1431813 N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1432679-78-1

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B1431813
CAS No.: 1432679-78-1
M. Wt: 163.6 g/mol
InChI Key: APYRMXOSFAALQO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The localization of the compound within cells can also influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the oxadiazole ring, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-4-7-5(3-6-2)8-9-4;/h6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYRMXOSFAALQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-78-1
Record name methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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